molecular formula C13H14BrNO B5701056 1-[3-(4-bromophenyl)acryloyl]pyrrolidine

1-[3-(4-bromophenyl)acryloyl]pyrrolidine

Cat. No. B5701056
M. Wt: 280.16 g/mol
InChI Key: UWDDABXXDCPRFY-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-bromophenyl)acryloyl]pyrrolidine, also known as BRAP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

1-[3-(4-bromophenyl)acryloyl]pyrrolidine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 1-[3-(4-bromophenyl)acryloyl]pyrrolidine has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 1-[3-(4-bromophenyl)acryloyl]pyrrolidine has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. 1-[3-(4-bromophenyl)acryloyl]pyrrolidine has also been studied for its neuroprotective effects, with promising results in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. 1-[3-(4-bromophenyl)acryloyl]pyrrolidine has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, 1-[3-(4-bromophenyl)acryloyl]pyrrolidine has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[3-(4-bromophenyl)acryloyl]pyrrolidine has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-cancer and anti-inflammatory effects, 1-[3-(4-bromophenyl)acryloyl]pyrrolidine has been shown to reduce oxidative stress and improve mitochondrial function. 1-[3-(4-bromophenyl)acryloyl]pyrrolidine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[3-(4-bromophenyl)acryloyl]pyrrolidine has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, 1-[3-(4-bromophenyl)acryloyl]pyrrolidine has been shown to have low toxicity in animal models, making it a promising candidate for further study. However, there are also limitations to using 1-[3-(4-bromophenyl)acryloyl]pyrrolidine in lab experiments, including the need for further study to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine. One potential area of study is the development of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine as a therapeutic agent for cancer and inflammation. Additionally, further study is needed to fully understand the mechanism of action of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine and its potential side effects. Finally, there is potential for the development of new analogs of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine with improved efficacy and reduced toxicity.

Synthesis Methods

1-[3-(4-bromophenyl)acryloyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of pyrrolidine with 4-bromobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure 1-[3-(4-bromophenyl)acryloyl]pyrrolidine.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-8H,1-2,9-10H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDDABXXDCPRFY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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